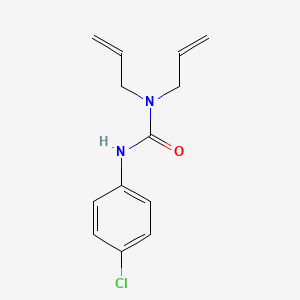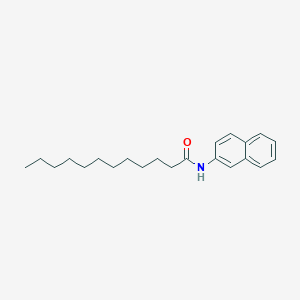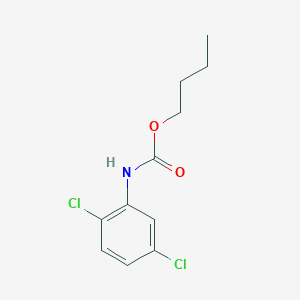
1-(4-Cyanophenyl)-3-(4-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Cyanophenyl)-3-(4-methoxyphenyl)urea is an organic compound with the molecular formula C15H13N3O2 It is characterized by the presence of a cyanophenyl group and a methoxyphenyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyanophenyl)-3-(4-methoxyphenyl)urea typically involves the reaction of 4-cyanophenyl isocyanate with 4-methoxyaniline. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, followed by cyclization to form the urea derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Cyanophenyl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 1-(4-Cyanophenyl)-3-(4-hydroxyphenyl)urea.
Reduction: The cyanophenyl group can be reduced to an aminophenyl group, resulting in 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or alkylating agents like methyl iodide (CH3I) in the presence of a base.
Major Products:
Oxidation: 1-(4-Cyanophenyl)-3-(4-hydroxyphenyl)urea.
Reduction: 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(4-Cyanophenyl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 1-(4-Cyanophenyl)-3-(4-hydroxyphenyl)urea
- 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea
- 1-(4-Cyanophenyl)-3-(4-chlorophenyl)urea
Comparison: 1-(4-Cyanophenyl)-3-(4-methoxyphenyl)urea is unique due to the presence of both a cyanophenyl and a methoxyphenyl group, which confer distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, solubility, and bioactivity profiles, making it suitable for specific applications .
Properties
CAS No. |
107676-56-2 |
|---|---|
Molecular Formula |
C15H13N3O2 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
1-(4-cyanophenyl)-3-(4-methoxyphenyl)urea |
InChI |
InChI=1S/C15H13N3O2/c1-20-14-8-6-13(7-9-14)18-15(19)17-12-4-2-11(10-16)3-5-12/h2-9H,1H3,(H2,17,18,19) |
InChI Key |
KUUOBHWNEYRZBM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-(4-Chlorophenyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B11949305.png)

![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acrylic acid](/img/structure/B11949314.png)






